molecular formula C19H28N8O7 B1211488 Glutamyl-glycyl-arginine-4-nitroanilide CAS No. 67615-71-8

Glutamyl-glycyl-arginine-4-nitroanilide

Cat. No.: B1211488
CAS No.: 67615-71-8
M. Wt: 480.5 g/mol
InChI Key: URJWAINRAUKUPU-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutamyl-glycyl-arginine-4-nitroanilide is a synthetic peptide substrate used primarily in biochemical assays. It is composed of a sequence of amino acids: glutamic acid, glycine, and arginine, linked to a 4-nitroanilide group. This compound is often utilized in enzymatic studies, particularly for the detection and quantification of proteolytic enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glutamyl-glycyl-arginine-4-nitroanilide involves the stepwise coupling of amino acids, starting with glutamic acid, followed by glycine, and then arginine. The final step involves the attachment of the 4-nitroanilide group. The synthesis typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis by precisely controlling the addition of reagents and the removal of protecting groups. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Glutamyl-glycyl-arginine-4-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as trypsin. The hydrolysis of the peptide bond between arginine and 4-nitroanilide releases the chromophore 4-nitroaniline, which can be detected spectrophotometrically.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using proteases like trypsin.

    Oxidation and Reduction: While not common for this compound, standard oxidizing and reducing agents can be used under controlled conditions.

Major Products:

    4-Nitroaniline: The primary product formed upon enzymatic hydrolysis.

    Peptide Fragments: Depending on the specific enzyme and reaction conditions, various peptide fragments may be produced.

Scientific Research Applications

Glutamyl-glycyl-arginine-4-nitroanilide is widely used in scientific research for the following applications:

    Biochemistry: As a substrate for studying proteolytic enzyme activity, particularly in the context of enzyme kinetics and inhibition.

    Medicine: In diagnostic assays to measure enzyme levels in biological samples, which can be indicative of certain diseases or conditions.

    Pharmaceutical Research: In the development of enzyme inhibitors as potential therapeutic agents.

    Industrial Enzyme Production: For quality control and activity assays of industrially produced enzymes.

Mechanism of Action

The primary mechanism of action for glutamyl-glycyl-arginine-4-nitroanilide involves its hydrolysis by proteolytic enzymes. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond between arginine and 4-nitroanilide. This reaction releases 4-nitroaniline, which can be quantitatively measured due to its chromogenic properties. The molecular targets are the active sites of proteolytic enzymes, and the pathways involved include the catalytic mechanisms of these enzymes.

Comparison with Similar Compounds

    Nα-Benzoyl-L-arginine 4-nitroanilide: Another chromogenic substrate used for similar enzymatic studies.

    Nα-Benzoyl-DL-arginine β-naphthylamide: Used in enzyme assays but with a different chromophore.

    Nα-Benzoyl-L-arginine ethyl ester: Utilized in enzymatic studies with a different ester group.

Uniqueness: Glutamyl-glycyl-arginine-4-nitroanilide is unique due to its specific amino acid sequence and the presence of the 4-nitroanilide group, which provides a distinct chromogenic property. This makes it particularly useful for detecting and quantifying proteolytic enzyme activity with high sensitivity and specificity.

Properties

IUPAC Name

(4S)-4-amino-5-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N8O7/c20-13(7-8-16(29)30)17(31)24-10-15(28)26-18(32)14(2-1-9-23-19(21)22)25-11-3-5-12(6-4-11)27(33)34/h3-6,13-14,25H,1-2,7-10,20H2,(H,24,31)(H,29,30)(H4,21,22,23)(H,26,28,32)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJWAINRAUKUPU-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(CCCN=C(N)N)C(=O)NC(=O)CNC(=O)C(CCC(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N[C@@H](CCCN=C(N)N)C(=O)NC(=O)CNC(=O)[C@H](CCC(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40986975
Record name 4-Amino-5-hydroxy-5-[(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)imino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40986975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67615-71-8
Record name Glutamyl-glycyl-arginine-4-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067615718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-hydroxy-5-[(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)imino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40986975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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